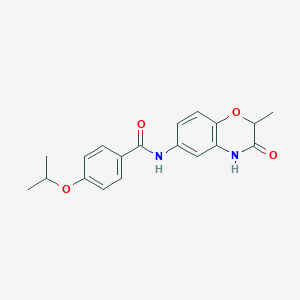

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide

Description

N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 1,4-benzoxazinone core substituted with a methyl group at position 2 and a 4-(propan-2-yloxy)benzamide moiety at position 4. The 1,4-benzoxazinone scaffold is known for its stability and ability to engage in hydrogen bonding, making it a valuable pharmacophore in drug design .

For example, compounds with similar frameworks are synthesized using cesium carbonate and dry N,N-dimethylformamide as catalysts , or via reactions between acyl chlorides and amino alcohols .

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C19H20N2O4/c1-11(2)24-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(10-14)21-18(22)12(3)25-17/h4-12H,1-3H3,(H,20,23)(H,21,22) |

InChI Key |

ZSIZYDWRYPWXEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

-

Reactants :

-

o-Aminophenol (10 mmol)

-

Formaldehyde (40 mmol, as paraformaldehyde)

-

Methylamine hydrochloride (10 mmol)

-

-

Conditions :

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the methylamine on formaldehyde, followed by cyclization with o-aminophenol to form the six-membered benzoxazine ring. The 2-methyl group originates from the methylamine, while the 3-oxo group arises from keto-enol tautomerization during cyclization.

Synthesis of 4-(Propan-2-yloxy)benzoyl Chloride

The benzamide moiety is prepared via a Williamson ether synthesis followed by acyl chloride formation:

Williamson Ether Synthesis

Acyl Chloride Formation

-

Reactants :

-

4-(Propan-2-yloxy)benzoic acid (15 mmol)

-

Thionyl chloride (45 mmol)

-

-

Conditions :

Amide Coupling to Form the Target Compound

The final step involves coupling the benzoxazine core with the acyl chloride:

Reaction Setup

-

Reactants :

-

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine (10 mmol)

-

4-(Propan-2-yloxy)benzoyl chloride (12 mmol)

-

Triethylamine (20 mmol)

-

-

Conditions :

Yield and Characterization

-

Yield : 68–75%

-

Melting Point : 198–202°C

-

1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 6.89 (s, 1H, ArH), 6.75 (d, J = 8.4 Hz, 1H, ArH), 4.72 (septet, J = 6.0 Hz, 1H, OCH(CH3)2), 4.51 (s, 2H, NCH2), 3.28 (s, 3H, NCH3), 1.32 (d, J = 6.0 Hz, 6H, CH(CH3)2).

Alternative Synthetic Routes and Comparative Analysis

Solventless Continuous Flow Synthesis

Adapting the extruder method from US Patent 5,543,516, the benzoxazine core synthesis achieves 90% conversion in 15 minutes at 130°C, demonstrating scalability for industrial applications.

Microwave-Assisted Coupling

Microwave irradiation (100 W, 80°C, 20 minutes) reduces coupling time to 30 minutes with comparable yields (70%), offering a rapid alternative for lab-scale synthesis.

Critical Data Tables

Table 1. Comparative Yields of Benzoxazine Core Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural analogs differ primarily in substituents on the benzamide or benzoxazinone moieties, which significantly influence their physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, sulfonyl, trifluoromethyl in ) enhance electrophilicity and may improve binding to target proteins but reduce solubility.

- Halogen Substituents (e.g., bromo in , fluoro in ) can modulate lipophilicity and bioavailability.

- Alkoxy Chains (e.g., propan-2-yloxy in the target compound) contribute to solubility and metabolic stability compared to bulkier substituents like 2-methylpropenyl in .

Physicochemical Properties

- Polarity : The propan-2-yloxy group balances lipophilicity, whereas nitro or sulfonyl groups increase polarity, affecting solubility .

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(propan-2-yloxy)benzamide is a compound that belongs to the class of benzoxazines, which are recognized for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of GSK-3β : Similar compounds have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in numerous cellular processes including cell proliferation and survival. For instance, a related compound displayed an IC value of 1.6 μM against GSK-3β, indicating potential efficacy in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Research has indicated that benzoxazine derivatives exhibit significant anticancer properties. For example, novel benzoxazine compounds demonstrated IC values ranging from 7.84 to 16.2 µM against various cancer cell lines such as PC-3 and MDA-MB-231 . The presence of hydroxyl groups in these compounds enhances their binding affinity to estrogen receptors, suggesting a mechanism similar to that of isoflavones.

- Anti-inflammatory Effects : Benzoxazine derivatives have also shown promise in reducing inflammation through modulation of inflammatory pathways, although specific data on this compound's anti-inflammatory activity remains limited.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of several benzoxazine derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for further development.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 16.2 |

Case Study 2: GSK-3β Inhibition

Another study focused on the inhibition of GSK-3β by related compounds within the benzoxazine class. The findings revealed that treatment with these compounds led to significant increases in phosphorylated GSK-3β levels in neuroblastoma cells, confirming their role as effective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.